5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C8H8N4O. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and a hydrazinyl group attached to the phenyl ring .
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-oxadiazole family have been reported to exhibit anti-infective properties , suggesting that they may target proteins or enzymes essential for the survival of infectious agents.
Mode of Action
It is known that many oxadiazole derivatives interact with their targets through hydrogen bonding . The electronegative nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, facilitating interactions with target proteins or enzymes .
Biochemical Pathways
Given the anti-infective properties of related oxadiazole compounds , it is plausible that this compound interferes with pathways critical to the survival or replication of infectious agents.
Result of Action
Based on the reported anti-infective properties of related oxadiazole compounds , it is likely that this compound exerts its effects by inhibiting the growth or replication of infectious agents.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole typically involves the reaction of benzohydrazide with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring . The reaction conditions often include:
Temperature: 0–30°C for initial reaction, followed by heating to 110°C.
Solvent: Dichloromethane or toluene.
Catalysts: Piperidine or carbonyl diimidazole (CDI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include substituted oxadiazoles, hydrazones, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
1,2,5-Oxadiazole: Less stable and less commonly used in medicinal chemistry.
1,2,3-Oxadiazole: Rarely used due to its instability.
Uniqueness
5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
(3-phenyl-1,2,4-oxadiazol-5-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEMASDGXBAGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7627-10-3 |
Source
|
Record name | 5-hydrazinyl-3-phenyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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